molecular formula C14H13N5O5S B5211297 N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide

Cat. No.: B5211297
M. Wt: 363.35 g/mol
InChI Key: JNMIDMIEOOIRTB-UHFFFAOYSA-N
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Description

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a nitro group, and an amide linkage

Properties

IUPAC Name

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S/c15-14(16)18-25(23,24)12-7-3-10(4-8-12)17-13(20)9-1-5-11(6-2-9)19(21)22/h1-8H,(H,17,20)(H4,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIDMIEOOIRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent amide formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under varying conditions of temperature and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The sulfonyl and nitro groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide
  • N-[4-(diaminomethylideneamino)sulfonylphenyl]pentanamide

Uniqueness

N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for targeted research applications.

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